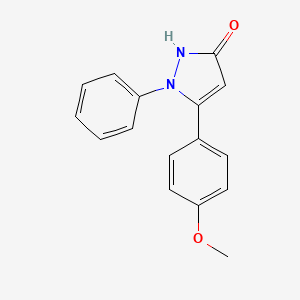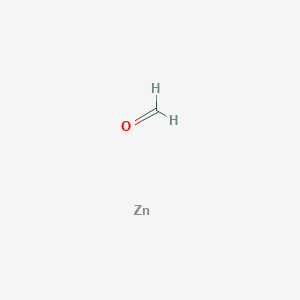
Formaldehyde--zinc (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde–zinc (1/1) is a compound formed by the combination of formaldehyde and zinc in a 1:1 molar ratio. Formaldehyde is the simplest aldehyde, known for its high reactivity and widespread use in various industrial applications. Zinc, on the other hand, is a transition metal with significant roles in biological systems and industrial processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Formaldehyde–zinc (1/1) can be synthesized through various methods. One common approach involves the reaction of zinc salts with formaldehyde under controlled conditions. For instance, zinc chloride can react with formaldehyde in an aqueous solution to form the desired compound. The reaction typically requires a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of formaldehyde–zinc (1/1) often involves large-scale reactors where zinc salts and formaldehyde are mixed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.
科学研究应用
Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential use in medical treatments and drug development.
Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Formaldehyde–copper (1/1): Similar to formaldehyde–zinc (1/1), this compound involves the combination of formaldehyde with copper.
Formaldehyde–iron (1/1): Another similar compound where formaldehyde is combined with iron.
Uniqueness
Formaldehyde–zinc (1/1) is unique due to the specific properties imparted by zinc. Zinc’s role in biological systems and its reactivity with formaldehyde result in distinct chemical and biological behaviors compared to similar compounds involving other metals.
属性
CAS 编号 |
817629-64-4 |
|---|---|
分子式 |
CH2OZn |
分子量 |
95.4 g/mol |
IUPAC 名称 |
formaldehyde;zinc |
InChI |
InChI=1S/CH2O.Zn/c1-2;/h1H2; |
InChI 键 |
QGKLCGVVGGFZBS-UHFFFAOYSA-N |
规范 SMILES |
C=O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


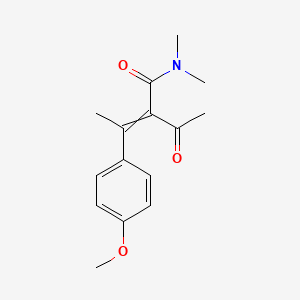
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
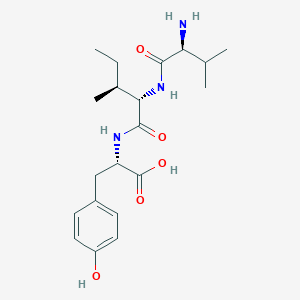
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
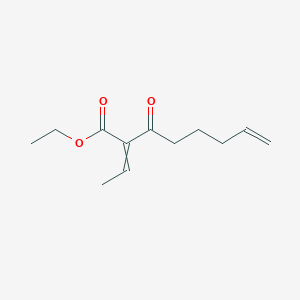
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
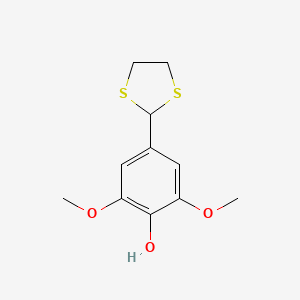
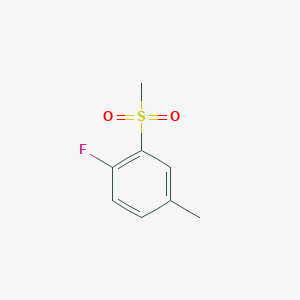
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
